Methyl 5-amino-4,5-dihydrofuran-2-carboxylate
Description
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 2-amino-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-9-6(8)4-2-3-5(7)10-4/h2,5H,3,7H2,1H3 |
InChI Key |
QCCAYPVWWYPINX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC(O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves multi-step organic reactions starting from suitably functionalized precursors. The most documented laboratory synthesis route is as follows:
- Starting Materials: Ethyl 2-chloro-3-oxobutanoate and malonic acid dinitrile.
- Reaction Conditions: The reaction is typically carried out in the presence of sodium ethoxide as a base.
- Reaction Outcome: This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate as an intermediate.
- Further Processing: The intermediate undergoes subsequent transformations, including hydrolysis and esterification, to yield this compound.
This synthetic scheme leverages nucleophilic substitution and cyclization steps to construct the dihydrofuran ring with the desired amino and ester functionalities positioned correctly.
Alternative Synthesis Routes from Patent Literature
Recent patent disclosures (e.g., US20230339876A1) describe processes for preparing aminofuran derivatives, which may include this compound or its analogs. These processes often involve:
- Use of Chlorinating Agents: Such as thionyl chloride (SOCl2), phosphoryl trichloride (POCl3), or triphosgene to activate carboxylic acid precursors.
- Amination Steps: Introduction of amino groups via nucleophilic substitution or Curtius rearrangement reactions.
- Solvent Systems: Common solvents include methanol, ethanol, acetonitrile, and toluene.
- Catalysts and Bases: Triethylamine or other organic bases to facilitate substitution reactions.
- Reaction Temperatures: Varying from room temperature to reflux conditions depending on the reagents and intermediates involved.
These patent methods emphasize novel reagents and reaction sequences to improve yields, selectivity, and scalability.
Summary Table of Preparation Methods
Analytical and Research Findings on Preparation
- Reaction Mechanism Insights: The formation of the dihydrofuran ring involves nucleophilic attack and cyclization steps, with the amino group introduced either by substitution or rearrangement reactions.
- Purity and Yield: The purity of this compound is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods.
- Reaction Optimization: Parameters such as temperature, solvent polarity, and reagent stoichiometry significantly influence the yield and selectivity.
- Scalability: Industrial processes require careful control of reaction exothermicity and by-product removal to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,5-dihydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Methyl 5-amino-4,5-dihydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison
Table 2. Reactivity Comparison
Research Findings and Implications
- Synthetic Utility: The tandem reactions described in and suggest that the target compound could be synthesized via similar methodologies, with the amino group introduced via reductive amination or nucleophilic substitution .
- Biodereplication: Compound 10 () underscores the role of dihydrofuran carboxylates in natural product isolation, though the amino-substituted target compound may require distinct dereplication strategies .
- Toxicity Considerations: While heterocyclic amines in cooked foods () are carcinogenic, the target compound’s saturated furan ring and amino group may reduce DNA adduct formation, warranting further toxicological studies .
Notes
- Limitations: Direct experimental data for this compound are scarce in the provided evidence; comparisons rely on structural analogs.
- Research Gaps : Further studies are needed to elucidate the compound’s spectroscopic profiles, synthetic pathways, and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
